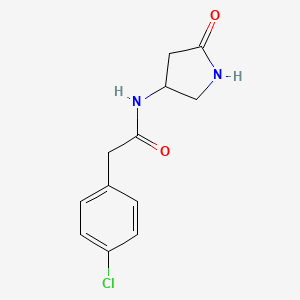
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as CPOP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. The compound belongs to the class of N-acetylated α-amino amides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a useful tool for studying various physiological and pathological processes. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential as a neuroprotective agent and anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzylamine with ethyl chloroacetate, which results in the formation of 2-(4-chlorophenyl)acetamide. The second step involves the reaction of 2-(4-chlorophenyl)acetamide with pyrrolidin-3-one, which results in the formation of this compound or this compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been extensively studied for its potential as a pharmacological tool. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage. Additionally, this compound has been found to exhibit antitumor activity and has been studied as a potential anticancer agent.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)5-12(17)15-10-6-11(16)14-7-10/h1-4,10H,5-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKSQYTYIGFZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B2790884.png)



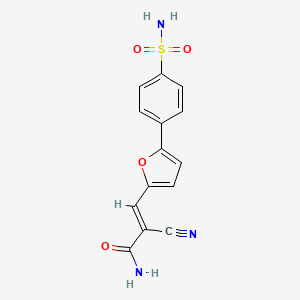
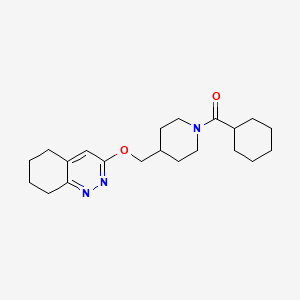
![(E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2790897.png)
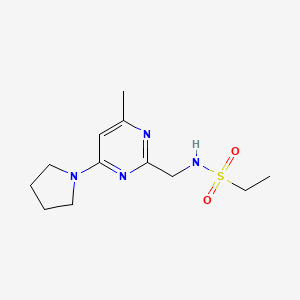
![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)
![4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2790902.png)
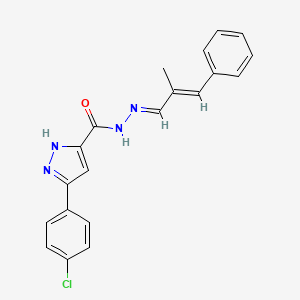
![1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea](/img/structure/B2790905.png)
![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B2790906.png)
